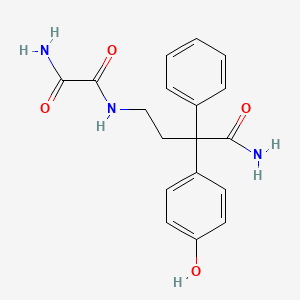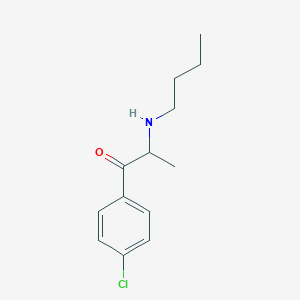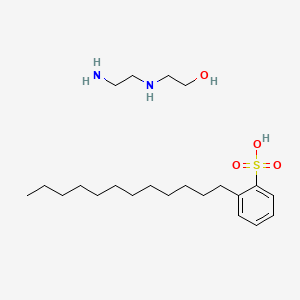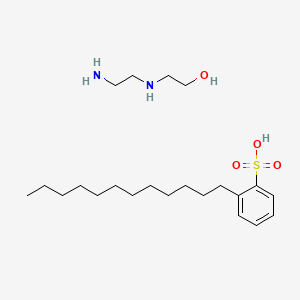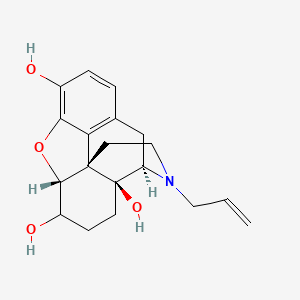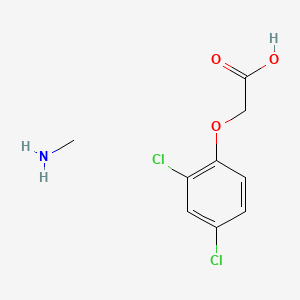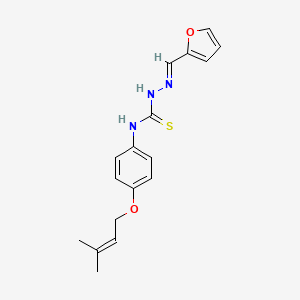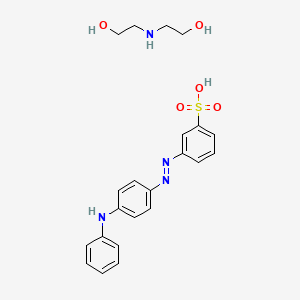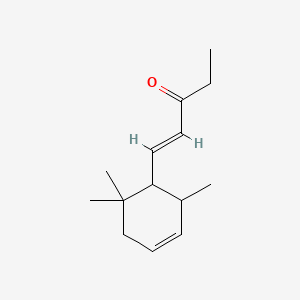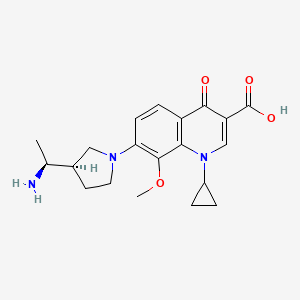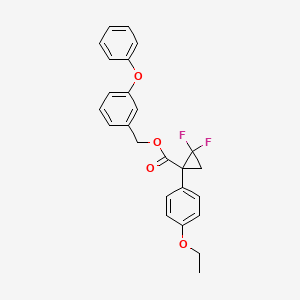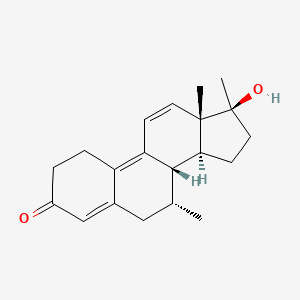
Dimethyltrienolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dimethyltrienolone is synthesized through a series of chemical reactions starting from nandroloneThe reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures
Chemical Reactions Analysis
Dimethyltrienolone undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at various positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Dimethyltrienolone has been widely used in scientific research due to its high affinity for androgen and progesterone receptors. Its applications include:
Chemistry: Used as a reference compound in studies of steroid chemistry.
Biology: Employed in research on androgen receptor binding and activity.
Medicine: Investigated for its potential effects on muscle growth and androgenic activity.
Industry: Utilized in the development of new anabolic steroids and related compounds.
Mechanism of Action
Dimethyltrienolone exerts its effects by binding to androgen and progesterone receptors with extremely high affinity. This binding activates the receptors, leading to increased protein synthesis and muscle growth. The compound is not a substrate for 5α-reductase or aromatase, meaning it does not convert to dihydrotestosterone or estrogen, respectively . This lack of conversion contributes to its potent anabolic effects without estrogenic side effects.
Comparison with Similar Compounds
Dimethyltrienolone is unique due to its high potency and lack of estrogenic activity. Similar compounds include:
Trenbolone: Another potent anabolic steroid, but less methylated.
Metribolone: A 17α-methylated derivative of trenbolone, similar in structure but with different receptor affinities.
Trestolone: A δ9,11 analogue of metribolone, with distinct anabolic properties.
This compound stands out due to its extreme potency and specific receptor binding characteristics, making it a valuable compound in scientific research.
Properties
CAS No. |
10110-86-8 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(7R,8S,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h6,8,11-12,17-18,22H,4-5,7,9-10H2,1-3H3/t12-,17+,18-,19+,20+/m1/s1 |
InChI Key |
MEMDJKLEPFFNQS-ZGPIAVDESA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CCC2=C3[C@@H]1[C@@H]4CC[C@]([C@]4(C=C3)C)(C)O |
Canonical SMILES |
CC1CC2=CC(=O)CCC2=C3C1C4CCC(C4(C=C3)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


